molecular formula C7H12O3 B2500552 2-Cyclobutyl-2-methoxyacetic acid CAS No. 1602868-22-3

2-Cyclobutyl-2-methoxyacetic acid

Cat. No.: B2500552
CAS No.: 1602868-22-3
M. Wt: 144.17
InChI Key: LJRYAGIHGTWMCC-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-methoxyacetic acid is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol This compound is characterized by a cyclobutyl group attached to a methoxyacetic acid moiety

Preparation Methods

The synthesis of 2-Cyclobutyl-2-methoxyacetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmagnesium bromide with methyl chloroacetate, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Cyclobutyl-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives depending on the nucleophile used.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

2-Cyclobutyl-2-methoxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

2-Cyclobutyl-2-methoxyacetic acid can be compared with other similar compounds, such as:

    Cyclobutaneacetic acid: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.

    Methoxyacetic acid: Contains a methoxy group but lacks the cyclobutyl moiety, resulting in different biological activities and applications.

    Cyclobutylacetic acid:

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclobutyl-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(7(8)9)5-3-2-4-5/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRYAGIHGTWMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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